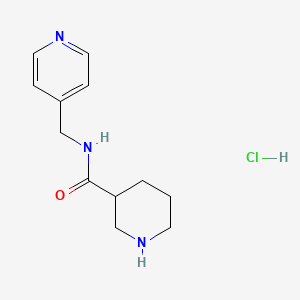

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

描述

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a pyridine-piperidine hybrid compound characterized by a piperidine ring substituted with a carboxamide group at the 3-position and a 4-pyridinylmethyl moiety. Its molecular formula is C12H16ClN3O, with a molecular weight of 261.73 g/mol .

属性

IUPAC Name |

N-(pyridin-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10;/h3-4,6-7,11,14H,1-2,5,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVQXLZYZMBUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClN₃O

- Molecular Weight : 255.75 g/mol

- Structure : The compound features a piperidine ring with a pyridinylmethyl substitution, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for various pharmacological properties, including:

- Antimicrobial Activity : Exhibits potential as an anti-microbial agent.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Shows promise in neurodegenerative disease models by modulating neurotrophic factors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It acts as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative disorders like Alzheimer's disease. The compound's IC50 values indicate potent inhibition, suggesting effective therapeutic potential .

- Receptor Binding : The compound binds to specific receptors, influencing downstream signaling pathways. This interaction can lead to alterations in gene expression and cellular metabolism.

Case Studies

- Neurotropic Activity :

- Cytotoxicity Assessment :

Comparative Analysis with Analog Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine structure with pyridinylmethyl group | Potentially enhances bioavailability and activity |

| 4-Piperidinecarboxylic acid | Contains carboxylic acid functionality | Lacks pyridinylmethyl group |

| N-(4-Methylpyridinylmethyl)-4-piperidinecarboxamide hydrochloride | Methyl substitution on pyridine | May alter pharmacokinetics |

This table illustrates how structural variations influence the biological activity of related compounds.

科学研究应用

Scientific Research Applications

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride has been investigated across multiple domains:

Medicinal Chemistry

- Neuropharmacology : It has shown potential in treating neurological disorders by modulating neurotransmitter systems. Studies indicate that it may enhance cognitive functions and promote neuroregeneration in models of neurodegeneration .

- Antimicrobial Activity : Research suggests that similar compounds exhibit anti-microbial properties, making them candidates for developing new antibiotics .

Biochemistry

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

- Cell Signaling : It influences cellular signaling pathways, affecting gene expression and cellular metabolism .

Industrial Chemistry

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities .

- Material Science : Applications extend to the development of novel materials due to its unique chemical properties .

Antituberculosis Activity

A study screened various piperidine derivatives for their ability to inhibit Mycobacterium tuberculosis. One derivative demonstrated significant potency, suggesting that structural modifications can enhance efficacy against resistant strains .

Neurotropic Activity

In vivo studies have shown that derivatives similar to this compound promote neurite outgrowth in neuronal cultures. This indicates potential applications in therapies aimed at neuroregeneration following injury or degeneration .

Cognitive Enhancement

Animal model studies have indicated that the compound enhances cognitive functions by modulating neurotransmitter levels. This suggests its potential use in treating cognitive decline associated with aging or neurodegenerative diseases such as Alzheimer's .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Ring Variants

a. Piperidine-4-carboxamide Hydrochloride (CAS 39674-99-2)

- Structure : Features a carboxamide group at the 4-position of the piperidine ring.

- Key Differences : The positional shift from 3- to 4-carboxamide alters steric and electronic interactions. This isomer has a similarity score of 0.90 to the target compound, suggesting comparable solubility but divergent receptor-binding profiles .

b. (S)-Pyrrolidine-3-carboxamide Hydrochloride (CAS 1279048-81-5)

- Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring).

- Similarity score: 0.87 .

Substituent Variations

a. N-(3-Methoxypropyl)-3-piperidinecarboxamide Hydrochloride (CAS 1219964-05-2)

- Structure : Adds a methoxypropyl chain to the carboxamide nitrogen.

- Key Differences : The methoxy group enhances hydrophilicity, improving aqueous solubility. Molecular weight: 236.74 g/mol .

b. N-(3-Hydroxybutyl)-3-piperidinecarboxamide Hydrochloride (CAS 1220037-61-5)

- Structure : Substitutes with a hydroxybutyl chain.

- Molecular weight: 236.74 g/mol .

Complex Derivatives with Therapeutic Relevance

a. Motesanib Diphosphate (CAS 857876-30-3)

- Structure : Incorporates an indole substituent and a phosphate group.

- Key Differences : Approved as an antiangiogenic agent targeting kinases (VEGFR, PDGFR). Molecular weight: 471.46 g/mol .

b. AT 7519 Hydrochloride

- Structure : Pyrazole-carboxamide core with dichlorophenyl and piperidinyl groups.

- Key Differences : Functions as a CDK inhibitor (anticancer). Molecular weight: 402.71 g/mol .

c. 2-[(3-Chlorophenyl)amino]-N-(4-pyridinylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide Hydrochloride

Pharmacological Agents with Shared Moieties

a. Pexidartinib Hydrochloride (Turalio®)

- Structure : Pyrrolo[2,3-b]pyridine core with chlorine and trifluoromethyl groups.

- Key Differences: FDA-approved for tenosynovial giant cell tumor (TGCT). Highlights the role of halogenation in enhancing drug efficacy .

b. Apatinib-d8 Hydrochloride

Key Findings and Implications

- Structural Position : The 3-carboxamide position in the target compound may offer unique steric advantages compared to 4-position isomers .

- Substituent Effects : Alkyl chains with polar groups (e.g., methoxy, hydroxy) improve solubility but may reduce membrane permeability .

- Therapeutic Potential: Analogs like Motesanib and Pexidartinib demonstrate the pharmacological relevance of pyridine-piperidine scaffolds in oncology .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride?

- Synthesis : Multi-step processes involving condensation of pyridine and piperidine precursors are common. For example, analogs like SR141716 (a 1,5-diarylpyrazole carboxamide) are synthesized via sequential alkylation and amidation steps, as seen in structurally related compounds .

- Characterization :

- HPLC : Purity assessment (≥98% HPLC) is standard, with protocols similar to those used for tropicamide derivatives .

- NMR/LC-MS : Confirm structural integrity and detect impurities (e.g., 0.2% acetone detected via 1H NMR in piperidine-based compounds) .

- Melting Point : Validate crystallinity (e.g., 175–177°C observed in piperidine hydrochloride analogs) .

Q. How can researchers ensure the stability of this compound under experimental conditions?

- Storage : Store at room temperature, protected from moisture and light, as recommended for hygroscopic piperidine derivatives .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation, as seen in protocols for 3-piperidinecarboxamide analogs .

- Stability Testing : Accelerated degradation studies under varying pH/temperature, monitored via HPLC, are critical for identifying decomposition pathways .

Advanced Research Questions

Q. What structural analogs of this compound have been studied, and how do modifications affect biological activity?

- Key Analogs :

- Methodological Insight : Replace the pyridinylmethyl group with fluorophenyl or trifluoromethyl moieties to assess steric/electronic effects on target engagement .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in ion channel modulation (e.g., KCNQ4 mutations) were resolved using orthogonal assays (electrophysiology + fluorescence-based binding) to confirm target specificity .

- Recommendations :

- Validate activity across multiple cell lines (e.g., HEK293 vs. primary neurons).

- Use competitive antagonists (e.g., XE991 for KCNQ channels) to confirm on-target effects .

Q. What strategies are effective for identifying molecular targets or pathways modulated by this compound?

- Pathway Screening : Prioritize Rho/MRTF/SRF or kinase pathways, as seen in CCG-203971, a structurally related inhibitor .

- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding partners, followed by mass spectrometry .

- In Silico Docking : Compare binding poses with known inhibitors (e.g., PTK787/Vatalanib, a pyridinylmethyl-phthalazine kinase inhibitor) .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。